molecular formula C15H9BrClN B591802 4-Chloro-8-bromo-2-phenylquinoline CAS No. 125443-61-0

4-Chloro-8-bromo-2-phenylquinoline

Cat. No.: B591802
CAS No.: 125443-61-0
M. Wt: 318.598
InChI Key: SNHQTMXWTHIRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-bromo-2-phenylquinoline is a halogenated quinoline derivative with the molecular formula C15H9BrClN. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-bromo-2-phenylquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-phenylquinoline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-bromo-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-8-bromo-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-bromo-2-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase, leading to cell death.

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-2-phenylquinoline
  • 8-Chloro-4-phenylquinoline
  • 4-Bromo-2-phenylquinoline

Uniqueness: 4-Chloro-8-bromo-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile intermediate for various synthetic applications and enhances its potential in medicinal chemistry.

Properties

CAS No.

125443-61-0

Molecular Formula

C15H9BrClN

Molecular Weight

318.598

IUPAC Name

8-bromo-4-chloro-2-phenylquinoline

InChI

InChI=1S/C15H9BrClN/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

SNHQTMXWTHIRCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Cl

Origin of Product

United States

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